molecular formula C14H17NO2 B149047 1-(tert-Butoxycarbonyl)-5-methylindole CAS No. 129822-49-7

1-(tert-Butoxycarbonyl)-5-methylindole

Cat. No.: B149047
CAS No.: 129822-49-7
M. Wt: 231.29 g/mol
InChI Key: NSPCCUXHOQOAJQ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-5-methylindole is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 5-methylindole structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-5-methylindole can be synthesized through the reaction of 5-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected compounds often involves the use of flow microreactor systems, which provide efficient and sustainable synthesis routes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methylindole primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, enabling the synthesis of target molecules .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)-2-methylindole
  • 1-(tert-Butoxycarbonyl)-3-methylindole
  • 1-(tert-Butoxycarbonyl)-4-methylindole

Uniqueness: 1-(tert-Butoxycarbonyl)-5-methylindole is unique due to the specific position of the methyl group on the indole ring, which can influence its reactivity and interaction with other molecules. This positional specificity can be crucial in the design and synthesis of pharmaceuticals and other complex organic compounds .

Properties

IUPAC Name

tert-butyl 5-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10-5-6-12-11(9-10)7-8-15(12)13(16)17-14(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPCCUXHOQOAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462680
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129822-49-7
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-5-methylindole
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